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Compound of Interest

Compound Name: Di(pyridin-3-yl)methanol

Cat. No.: B1600228

An In-depth Technical Guide to Di(pyridin-3-
yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Foreword

Di(pyridin-3-yl)methanol, a notable heterocyclic compound, represents a significant scaffold
in the landscape of medicinal chemistry and materials science. Its unique structural
architecture, featuring a central methanol bridge flanked by two pyridine rings at the 3-position,
imparts a distinct three-dimensional geometry and a rich electronic profile. This guide, intended
for researchers, scientists, and professionals in drug development, offers a comprehensive
exploration of di(pyridin-3-yl)methanol, covering its chemical identity, synthesis, structural
characteristics, and potential applications. By providing a detailed synthesis protocol, in-depth
analysis of its spectroscopic signature, and insights into its physicochemical properties, this
document aims to serve as an essential resource for those looking to harness the potential of
this versatile molecule.

Core Chemical Identity

A precise understanding of a molecule's identity is fundamental to any scientific investigation.
This section provides the key chemical identifiers for di(pyridin-3-yl)methanol, ensuring
accurate documentation and retrieval of information.
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Chemical Structure

The molecular structure of di(pyridin-3-yl)methanol consists of a methanol carbon atom
bonded to two pyridin-3-yl substituents and a hydroxyl group.

Figure 1: Chemical Structure of Di(pyridin-3-yl)methanol

Chemical Identifiers

For unambiguous identification and referencing in scientific literature and databases, the
following identifiers are crucial.

Identifier Value Source

CAS Number 89667-15-2 --INVALID-LINK--
Molecular Formula C11H10N20 --INVALID-LINK--
Molecular Weight 186.21 g/mol --INVALID-LINK--
IUPAC Name di(pyridin-3-yl)methanol

InChl Key DCDJTQNGTXDZGK- --INVALID-LINK--
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Synthesis and Purification

The synthesis of di(pyridin-3-yl)methanol is most effectively achieved through the reduction
of its corresponding ketone precursor, di-3-pyridyl ketone. This transformation is a standard yet
critical step that requires careful control of reaction conditions to ensure high yield and purity.

Synthetic Pathway: Reduction of Di-3-pyridyl Ketone

The conversion of the carbonyl group in di-3-pyridyl ketone to a hydroxyl group is a classic
example of a reduction reaction. Common reducing agents for this purpose include sodium
borohydride (NaBHa4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is often
preferred for its milder nature and greater functional group tolerance, making it a safer and
more selective choice for this particular transformation.
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Figure 2: Synthetic Workflow for Di(pyridin-3-yl)methanol

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of di(pyridin-3-yl)methanol from di-
3-pyridyl ketone using sodium borohydride.

Materials:

Di-3-pyridyl ketone

e Sodium borohydride (NaBHa)

e Methanol (MeOH)

e Tetrahydrofuran (THF), anhydrous

e Saturated aqueous ammonium chloride (NH4Cl) solution

o Ethyl acetate (EtOAC)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)

¢ Round-bottom flask

e Magnetic stirrer and stir bar

o Reflux condenser

e Separatory funnel
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e Rotary evaporator
Procedure:

e Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar,
dissolve di-3-pyridyl ketone (1.0 equivalent) in a mixture of methanol and anhydrous
tetrahydrofuran (a common solvent ratio is 1:4 v/v).

« Addition of Reducing Agent: To the stirred solution, slowly add sodium borohydride (1.5 to
2.0 equivalents) portion-wise at room temperature. The addition should be controlled to
manage any effervescence.

e Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the
reaction can be monitored by Thin Layer Chromatography (TLC) by observing the
disappearance of the starting ketone spot.

o Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of
saturated aqueous ammonium chloride solution.

o Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three
times with ethyl acetate.

e Drying and Concentration: Combine the organic extracts and dry over anhydrous
magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate
under reduced pressure using a rotary evaporator to yield the crude di(pyridin-3-
yl)methanol.

 Purification: The crude product can be further purified by column chromatography on silica
gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by
recrystallization from a suitable solvent system.

Self-Validation: The success of the synthesis can be validated at each step. The disappearance
of the starting material on TLC confirms the completion of the reduction. The identity and purity
of the final product should be confirmed by spectroscopic methods as detailed in the following
section.
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Spectroscopic and Physicochemical
Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized
di(pyridin-3-yl)methanol. This section details the expected spectroscopic data and physical
properties.

Spectroscopic Data (Predicted)

While a comprehensive, publicly available experimental dataset for di(pyridin-3-yl)methanol is
limited, the following are predicted spectroscopic characteristics based on the analysis of its
structural analogue, di(pyridin-2-yl)methanol, and general principles of spectroscopy.

IH NMR (Proton Nuclear Magnetic Resonance):

The *H NMR spectrum is expected to show distinct signals for the aromatic protons of the two
pyridine rings, the methine proton, and the hydroxyl proton.

o Aromatic Protons: Multiple signals in the aromatic region (typically & 7.0-8.5 ppm). The
protons on the pyridine rings will exhibit characteristic splitting patterns (doublets, triplets, or
multiplets) due to spin-spin coupling.

» Methine Proton (-CHOH-): A singlet or a broad singlet in the region of 4 5.5-6.0 ppm.

» Hydroxyl Proton (-OH): A broad singlet whose chemical shift is variable and dependent on
concentration and solvent. It can be confirmed by D20 exchange.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

The 13C NMR spectrum will provide information on the carbon framework of the molecule.
o Aromatic Carbons: Several signals in the aromatic region (typically & 120-160 ppm).

o Methine Carbon (-CHOH-): A signal in the aliphatic region, typically around & 70-80 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy:
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The IR spectrum will show characteristic absorption bands for the functional groups present in
the molecule.

O-H Stretch: A broad band in the region of 3200-3600 cm~? corresponding to the hydroxyl
group.

C-H Stretch (Aromatic): Sharp peaks typically above 3000 cm~1.

C=N and C=C Stretch (Aromatic): Strong absorptions in the 1400-1600 cm~1* region,
characteristic of the pyridine rings.

C-O Stretch: A band in the 1000-1200 cm~1 region.
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound.

e Molecular lon Peak (M*): A peak corresponding to the molecular weight of di(pyridin-3-
yl)methanol (m/z = 186.21).

o Fragmentation Pattern: Characteristic fragmentation patterns involving the loss of the
hydroxyl group and cleavage of the pyridine rings can be expected.

Physicochemical Properties

The physical properties of di(pyridin-3-yl)methanol are important for its handling, storage, and
application.
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Property

Value

SourcelJustification

Physical State

Expected to be a solid at room

temperature.

Based on the properties of

similar aromatic alcohols.

Melting Point

Not available in public

Requires experimental

literature. determination.
Requires experimental
- ) Not available in public determination under reduced
Boiling Point ] ]
literature. pressure to avoid
decomposition.
Expected to be soluble in polar  The presence of the hydroxyl
Solubility organic solvents like methanol,  group and pyridine nitrogen
ethanol, and DMSO. atoms increases polarity.
) Commercially available with
Purity --INVALID-LINK--

>95.0% purity.

Applications and Future Perspectives

The unique structural features of di(pyridin-3-yl)methanol make it an attractive building block

in various fields, particularly in the development of novel therapeutic agents and functional

materials.

Medicinal Chemistry

The pyridine moiety is a well-established pharmacophore found in numerous approved drugs.

The presence of two such rings in di(pyridin-3-yl)methanol offers several advantages for drug

design:

e Hydrogen Bonding: The nitrogen atoms in the pyridine rings can act as hydrogen bond

acceptors, while the hydroxyl group can act as both a hydrogen bond donor and acceptor.

This facilitates strong interactions with biological targets such as enzymes and receptors.

o Metal Chelation: The nitrogen atoms can coordinate with metal ions, making this scaffold a

potential candidate for developing metalloenzyme inhibitors or metal-chelating agents for

therapeutic purposes.
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o Scaffold for Library Synthesis: The hydroxyl group provides a convenient handle for further
chemical modifications, allowing for the synthesis of diverse libraries of compounds for high-
throughput screening.

Materials Science

In materials science, the rigid and well-defined structure of di(pyridin-3-yl)methanol can be
exploited for the design of:

o Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen atoms
can act as ligands to coordinate with metal centers, leading to the formation of extended
one-, two-, or three-dimensional structures with potential applications in gas storage,
catalysis, and sensing.

e Luminescent Materials: The aromatic nature of the pyridine rings suggests that derivatives of
di(pyridin-3-yl)methanol could exhibit interesting photophysical properties, making them
candidates for use in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Conclusion

Di(pyridin-3-yl)methanol is a molecule of significant interest with a wide range of potential
applications. This guide has provided a comprehensive overview of its chemical identity, a
detailed protocol for its synthesis, and an analysis of its key spectroscopic and physicochemical
properties. As research in medicinal chemistry and materials science continues to advance, the
strategic use of versatile building blocks like di(pyridin-3-yl)methanol will undoubtedly play a
crucial role in the development of next-generation therapeutics and functional materials.
Further experimental investigation into its properties and reactivity is warranted to fully unlock
its potential.

 To cite this document: BenchChem. [di(pyridin-3-yl)methanol CAS number and chemical
identifiers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1600228#di-pyridin-3-yl-methanol-cas-number-and-
chemical-identifiers]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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